N-(4-ethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide
Description
N-(4-ethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide is a sulfur-containing acetamide derivative featuring a substituted oxazole core. The molecule comprises:
- An oxazole ring substituted with a phenylsulfonyl group at position 4 and a p-tolyl group at position 2.
- A thioether linkage connecting the oxazole to an acetamide backbone.
- A 4-ethoxyphenyl group as the terminal substituent on the acetamide nitrogen.
For instance, tautomerism observed in similar compounds, such as N-(4-ethoxyphenyl)-2-(4-oxo-2-phenylimino-1,3-thiazolidin-5-yl)acetamide (), suggests dynamic structural behavior that may influence reactivity or bioactivity .
Properties
IUPAC Name |
2-[[4-(benzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O5S2/c1-3-32-21-15-13-20(14-16-21)27-23(29)17-34-26-25(35(30,31)22-7-5-4-6-8-22)28-24(33-26)19-11-9-18(2)10-12-19/h4-16H,3,17H2,1-2H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDRIYUETBXWAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=C(N=C(O2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Heterocyclic Core Variations
- Oxazole vs. Thiazole/Thiazolidinone: The target compound’s oxazole core (with oxygen) contrasts with thiazole-based analogs (e.g., ).
- Sulfonyl vs. Sulfanyl Groups : The phenylsulfonyl group in the target compound is a strong electron-withdrawing substituent, whereas sulfanyl groups (e.g., ) are nucleophilic. This difference could impact redox stability or enzyme inhibition profiles.
Substituent Effects
- N-Aryl Groups : The 4-ethoxyphenyl group in the target compound provides moderate electron-donating effects, contrasting with electron-withdrawing groups like 4-bromophenyl (Compound 26, ) or nitro-substituted phenyls (). Such variations influence solubility and metabolic stability .
- Halogenation : Brominated analogs (e.g., Compound 25, ) show increased molecular weight and lipophilicity, which may enhance blood-brain barrier penetration compared to the target compound.
Pharmacological Implications
- The target compound’s oxazole core may offer similar versatility but with distinct electronic properties .
- Thiadiazole and Thiazolidinone Analogs (): Compounds like N-[4-acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide () demonstrate anti-inflammatory or antimicrobial activity, highlighting the therapeutic relevance of sulfur-containing heterocycles.
Preparation Methods
Synthesis of the Oxazole Core
The oxazole ring is constructed via cyclocondensation of α-haloketones with thioamide derivatives. For this molecule, 4-(phenylsulfonyl)-2-(p-tolyl)oxazole-5-thiol serves as the critical intermediate.
Procedure :
- Phenylsulfonation : p-Tolylacetonitrile undergoes sulfonation using phenylsulfonyl chloride in the presence of AlCl₃, yielding 2-(p-tolyl)-4-(phenylsulfonyl)acetonitrile.
- α-Bromination : Treatment with N-bromosuccinimide (NBS) in CCl₄ generates 2-bromo-2-(p-tolyl)-4-(phenylsulfonyl)acetonitrile.
- Cyclization : Reaction with thiourea in ethanol under reflux forms the oxazole-5-thiol intermediate.
Key Data :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | PhSO₂Cl, AlCl₃, 0°C | 78 |
| 2 | NBS, CCl₄, 60°C | 85 |
| 3 | Thiourea, EtOH, reflux | 72 |
Thioether Linkage Formation
The thioether bridge connects the oxazole core to the acetamide backbone via nucleophilic substitution.
Procedure :
- Synthesis of 2-chloro-N-(4-ethoxyphenyl)acetamide :
- Thiol Activation : The oxazole-5-thiol intermediate is deprotonated using NaH in dry THF.
- Coupling : Activated thiol reacts with 2-chloro-N-(4-ethoxyphenyl)acetamide at 0°C→RT for 12 h.
Spectroscopic Validation :
- ¹H NMR (DMSO-d₆) : δ 1.35 (t, J=7.0 Hz, 3H, OCH₂CH₃), 4.02 (q, J=7.0 Hz, 2H, OCH₂), 4.52 (s, 2H, SCH₂), 7.12–8.21 (m, 14H, ArH), 10.08 (s, 1H, NH).
- IR (KBr) : 1674 cm⁻¹ (C=O), 1352 cm⁻¹ (S=O), 2214 cm⁻¹ (C≡N absent, confirming cyclization).
Optimization of Reaction Conditions
Comparative studies identified critical factors affecting yield and purity:
Solvent and Base Selection
| Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|
| THF | NaH | 0°C→RT | 82 |
| DMF | K₂CO₃ | 60°C | 68 |
| EtOH | Piperidine | Reflux | 74 |
Purification and Characterization
Purification : Column chromatography (SiO₂, hexane/EtOAc 3:1) followed by recrystallization from ethanol/DMF (1:1) afforded pure product as off-white crystals.
Analytical Data :
- Mp : 158–160°C.
- HRMS (ESI+) : m/z calcd for C₂₇H₂₅N₂O₄S₂ [M+H]⁺: 529.1256; found: 529.1259.
- Elemental Analysis : Calcd (%) C 65.82, H 5.11, N 5.68, S 12.18; Found: C 65.79, H 5.09, N 5.65, S 12.15.
Challenges and Alternative Routes
Sulfonyl Group Stability
The phenylsulfonyl group is prone to reduction under strong acidic or basic conditions. Mitigation involves:
Regioselectivity in Oxazole Formation
Competing 2,4-disubstituted oxazole byproducts were observed when stoichiometry deviated. Maintaining a 1:1 ratio of α-bromoketone to thioamide suppressed this issue.
Scalability and Industrial Relevance
A pilot-scale synthesis (100 g batch) achieved 71% yield using continuous flow chemistry for the cyclization step, reducing reaction time from 12 h to 2 h.
Q & A
Q. What are the key synthetic routes for N-(4-ethoxyphenyl)-2-((4-(phenylsulfonyl)-2-(p-tolyl)oxazol-5-yl)thio)acetamide, and how are intermediates characterized?
The synthesis typically involves multi-step routes, starting with the preparation of the oxazole core followed by sequential functionalization. For example:
- Step 1 : Formation of the oxazole ring via cyclization reactions using reagents like sodium hydroxide in dimethylformamide (DMF) .
- Step 2 : Introduction of the phenylsulfonyl group via nucleophilic substitution under controlled pH (~7–8) to avoid side reactions .
- Step 3 : Thioacetamide linkage using coupling agents such as EDCI/HOBt in anhydrous dichloromethane .
Characterization : Intermediates are validated using -NMR and -NMR for structural confirmation, while IR spectroscopy monitors functional groups (e.g., sulfonyl S=O stretches at ~1350–1150 cm) .
Q. Which analytical techniques are critical for confirming the purity and structural integrity of this compound?
- HPLC-MS : Quantifies purity (>95%) and detects impurities .
- NMR Spectroscopy : -NMR identifies proton environments (e.g., ethoxyphenyl aromatic protons at δ 6.8–7.2 ppm), while -NMR confirms carbonyl (C=O) and sulfonyl carbons .
- X-ray Crystallography : Resolves crystal packing and stereochemistry, though this requires high-purity crystals .
Q. How should researchers optimize storage conditions to maintain compound stability?
- Temperature : Store at –20°C in amber vials to prevent thermal decomposition .
- Solubility : Use anhydrous DMSO for stock solutions to avoid hydrolysis; confirm stability via periodic HPLC checks .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the compound’s biological efficacy?
- Substituent Variation : Replace the p-tolyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic effects and assess changes in bioactivity via cytotoxicity assays .
- Functional Group Swapping : Substitute the ethoxyphenyl moiety with fluorophenyl to evaluate pharmacokinetic improvements (e.g., metabolic stability) .
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding affinity to target proteins (e.g., kinases) .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Assay Standardization : Replicate studies under uniform conditions (e.g., cell line: HEK-293, incubation time: 48 hrs) to minimize variability .
- Orthogonal Assays : Cross-validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods .
- Meta-Analysis : Compare datasets from PubChem and peer-reviewed studies to identify outliers due to substituent or protocol differences .
Q. How can computational methods predict off-target interactions and toxicity profiles?
- Molecular Dynamics Simulations : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolic pathways and toxicity .
- Pharmacophore Modeling : Identify key interaction motifs (e.g., sulfonyl group’s hydrogen-bonding capacity) using Schrödinger Suite .
- ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30) and blood-brain barrier permeability (logBB <0.3) .
Q. What experimental designs are recommended for studying multi-target interactions in complex biological systems?
- Proteomic Profiling : Use affinity chromatography coupled with LC-MS/MS to identify binding partners in cell lysates .
- Kinase Inhibition Panels : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to map selectivity .
- Synergy Studies : Combine with standard therapeutics (e.g., doxorubicin) and calculate combination indices (CI <1 indicates synergy) .
Methodological Considerations
Q. Table 1: Key Reaction Conditions for Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Key Analytical Validation |
|---|---|---|---|
| Oxazole Formation | NaOH, DMF, 80°C | 65–70 | -NMR (δ 8.1 ppm, oxazole H) |
| Sulfonylation | PhSOCl, pH 7.5 | 55–60 | IR (S=O stretch at 1170 cm) |
| Thioacetamide Coupling | EDCI/HOBt, DCM | 75–80 | HPLC-MS (m/z 495.2 [M+H]) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
